rac-Rotigotine-d3 Methyl Ether Amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

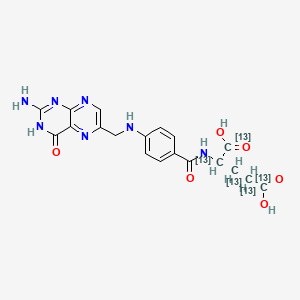

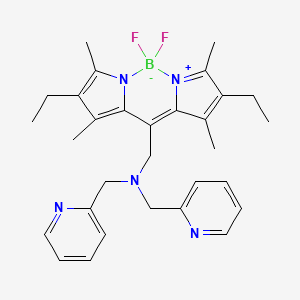

Rac-Rotigotine-d3 Methyl Ether Amide is an isotopically labelled intermediate in the production of labelled Rotigotine . It is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

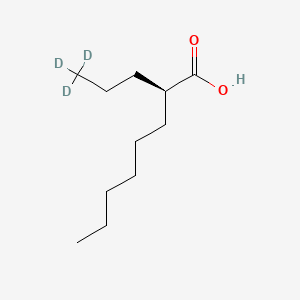

The molecular formula of this compound is C20H22D3NO2S . The IUPAC name is 3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide .Physical And Chemical Properties Analysis

This compound has a molecular weight of 346.50 . It is soluble in Chloroform, Dichloromethane, and Ether .Wissenschaftliche Forschungsanwendungen

Twisted Amides in Synthesis

Research on twisted amides has shown the potential for unique reactivities and synthesis applications. For instance, Tröger's base twisted amides, similar in structure to rac-Rotigotine-d3 Methyl Ether Amide, have been utilized for the synthesis of rare crown ethers with inverted configurations, highlighting their potential in creating novel chemical structures (Artacho et al., 2012).

Amidation of Pharmaceutically Relevant Compounds

The process of direct amidation, particularly in the context of pharmaceuticals, is a significant area of research. Studies have demonstrated the effective use of B(OCH2CF3)3 in mediating amidation reactions for a wide range of carboxylic acids and amines, which could be relevant in the context of compounds like this compound (Karaluka et al., 2015).

Polymerization and Nanoparticle Stabilization

Another application is in the field of polymer chemistry. The polymerization of oligo(ethylene glycol methyl ether) methacrylate from multifunctional amides has been explored for stabilizing magnetite nanoparticles. This indicates the potential use of this compound in nanoparticle synthesis and stabilization (Kleine et al., 2014).

Synthesis of Rotigotine

Rotigotine, a drug used for Parkinson’s disease, involves key steps in its synthesis that are analogous to the chemical processes relevant to this compound. This includes asymmetric hydrogenation and amide reduction, showcasing the compound's relevance in pharmaceutical synthesis (Cobley et al., 2016).

Wirkmechanismus

Target of Action

The primary target of “rac-Rotigotine-d3 Methyl Ether Amide” is the dopamine receptors in the body . It has specificity for D3-, D2-, and D1-dopamine receptors . These receptors play a crucial role in transmitting signals in the brain and other areas of the body that use dopamine as a neurotransmitter .

Mode of Action

“this compound” is a dopamine agonist . It works by mimicking the effect of dopamine , a neurotransmitter that transmits signals in the brain and other vital areas of the body . It stimulates postsynaptic dopamine D2-type auto receptors within the substantia nigra in the brain, leading to improved dopaminergic transmission in the motor areas of the basal ganglia, notably the caudate nucleus/putamen regions .

Biochemical Pathways

It is believed to influence thedopaminergic transmission pathways in the brain, particularly in the motor areas of the basal ganglia . This can lead to downstream effects such as improved motor function, which is particularly beneficial in conditions like Parkinson’s disease .

Pharmacokinetics

It is known that the compound is extensively metabolized via conjugation and n-dealkylation, involving multiple cyp isoenzymes, sulfotransferases, and two udp-glucuronosyltransferases . The compound is excreted primarily in the urine as inactive conjugates and metabolites .

Result of Action

The activation of dopamine receptors by “this compound” leads to improved dopaminergic transmission . This can result in alleviation of symptoms in conditions like Parkinson’s disease and Restless Leg Syndrome, where there is a deficiency of dopamine .

Eigenschaften

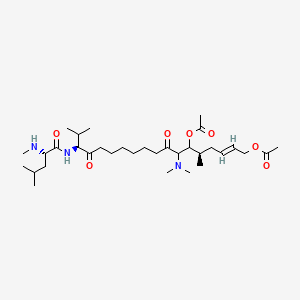

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-Rotigotine-d3 Methyl Ether Amide involves the reaction of rotigotine with deuterated methanol in the presence of a deuterated acid catalyst to form rac-Rotigotine-d3 Methyl Ether. This intermediate is then reacted with ammonia in the presence of a deuterated acid catalyst to form rac-Rotigotine-d3 Methyl Ether Amide.", "Starting Materials": [ "Rotigotine", "Deuterated Methanol", "Deuterated Acid Catalyst", "Ammonia" ], "Reaction": [ { "Step 1": "Rotigotine is reacted with deuterated methanol in the presence of a deuterated acid catalyst at a temperature of around 50-70°C to form rac-Rotigotine-d3 Methyl Ether. The reaction is allowed to proceed for several hours until completion." }, { "Step 2": "The intermediate rac-Rotigotine-d3 Methyl Ether is then reacted with ammonia in the presence of a deuterated acid catalyst at a temperature of around 50-70°C to form rac-Rotigotine-d3 Methyl Ether Amide. The reaction is allowed to proceed for several hours until completion." } ] } | |

CAS-Nummer |

1246814-64-1 |

Molekularformel |

C20H25NO2S |

Molekulargewicht |

346.503 |

IUPAC-Name |

3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide |

InChI |

InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3 |

InChI-Schlüssel |

ZFRSCAOJQBFSLV-FIBGUPNXSA-N |

SMILES |

CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |

Synonyme |

N-(1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]propanamide-d3; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)

![tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate](/img/structure/B565607.png)